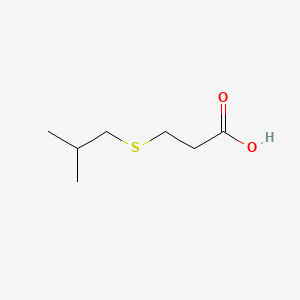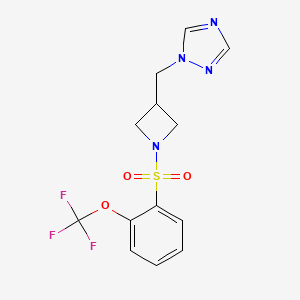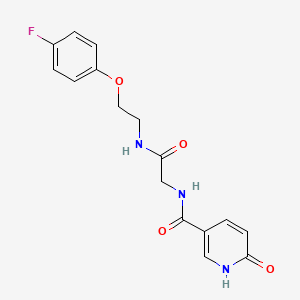
N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O4 and its molecular weight is 333.319. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds with structural similarities to the query compound have been explored for their antibacterial properties. For instance, pyridonecarboxylic acids and their derivatives have shown significant activity against a range of bacterial infections, highlighting their potential as antibacterial agents. The modification of these molecules, such as by introducing fluoro-substituted phenoxy groups, has been a strategy to enhance their antibacterial efficacy (Egawa et al., 1984).
Kinase Inhibitors for Cancer Therapy
The structural motif of dihydropyridine-3-carboxamide, often fluorinated, has been identified in the design of kinase inhibitors, which are crucial in cancer therapy. For example, selective and orally efficacious inhibitors of the Met kinase superfamily have been developed for their potent anticancer activity, demonstrating the relevance of such compounds in therapeutic applications (Schroeder et al., 2009).
Fluorescent Probes for Biological Imaging
Fluorinated derivatives of aminophenols, which share a resemblance in functional groups to the query compound, have been utilized in the development of pH-sensitive probes for intracellular imaging. These probes are designed to exhibit specific responses to the physiological environment, aiding in the study of cellular processes and diagnostics (Rhee et al., 1995).
Synthesis of Polyamides with Advanced Properties
Research into the synthesis of novel polyamides using components like the fluorinated phenoxy groups has led to materials with exceptional thermal stability and solubility in organic solvents. These materials have potential applications in the fields of high-performance polymers and coatings, showcasing the versatility of compounds with similar functionalities (Yang et al., 1999).
Antimicrobial and Antifungal Activities
The development of compounds for antimicrobial and antifungal applications continues to be a significant area of research. Novel synthetic pathways involving fluorinated carboxamide derivatives have been explored for their potential in creating effective treatments against various microbial and fungal pathogens, indicating the importance of structural elements similar to those in the query compound (Liu et al., 2006).
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c17-12-2-4-13(5-3-12)24-8-7-18-15(22)10-20-16(23)11-1-6-14(21)19-9-11/h1-6,9H,7-8,10H2,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGVPNNJMKWYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CNC(=O)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

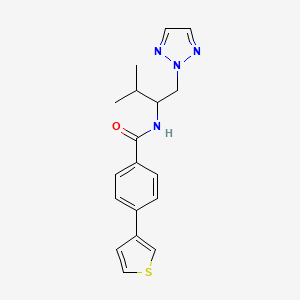
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436734.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)
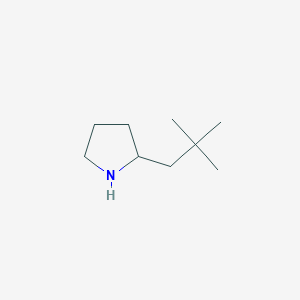
![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)
![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)
